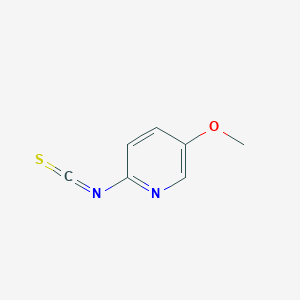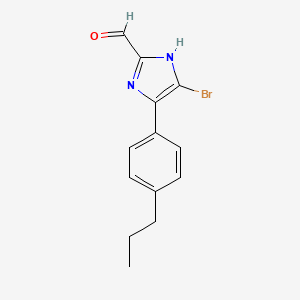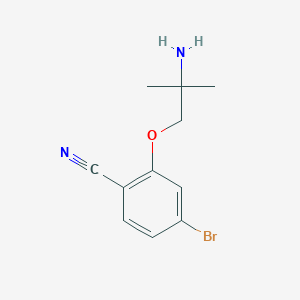![molecular formula C14H20N2O2 B13688690 6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C14H20N2O2. It is characterized by a pyrrolo[3,4-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2,4-dimethylpyridine and suitable reagents.
Boc Protection:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of fully saturated pyrrolo[3,4-b]pyridine derivatives.
Substitution: Formation of alkylated pyrrolo[3,4-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the Boc protecting group.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the methyl groups at positions 2 and 4.
6-Boc-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Contains chlorine atoms instead of methyl groups.
Uniqueness
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
tert-butyl 2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-9-6-10(2)15-12-8-16(7-11(9)12)13(17)18-14(3,4)5/h6H,7-8H2,1-5H3 |
Clave InChI |
SZPHLIATSUBMQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1CN(C2)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)

![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)









![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
